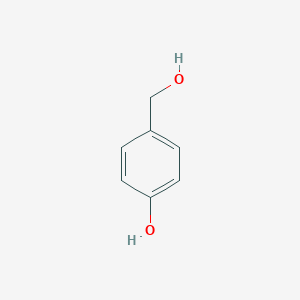

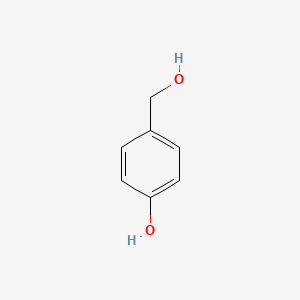

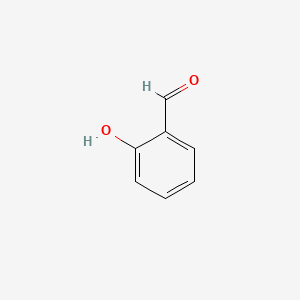

4-Hydroxybenzyl Alcohol

Description

Properties

IUPAC Name |

4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-5-6-1-3-7(9)4-2-6/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJSUAQZOZWCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073920 | |

| Record name | 4-Hydroxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream crystalline powder; [Alfa Aesar MSDS], Solid, White crystalline powder; slightly fruity-sweet coconut odour | |

| Record name | 4-Hydroxybenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Hydroxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxybenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/888/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

252.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Hydroxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6700 mg/L @ 20 °C (exp), slightly soluble in water; soluble in organic solvents, soluble (in ethanol) | |

| Record name | 4-Hydroxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxybenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/888/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000825 [mmHg] | |

| Record name | 4-Hydroxybenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-05-2 | |

| Record name | 4-Hydroxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-hydroxybenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A3AH1FP1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124.5 °C | |

| Record name | 4-Hydroxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of 4-Hydroxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzyl alcohol (4-HBA), also known as gastrodigenin, is a phenolic compound with a range of documented biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-tumor properties.[1] Its potential therapeutic applications have spurred interest in its natural origins and biosynthetic pathways. This technical guide provides a comprehensive overview of the natural sources of 4-HBA, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and a depiction of its biosynthetic routes in various organisms.

Natural Occurrence of this compound

This compound is found in a variety of plant species, particularly in the Orchidaceae family, and is also a known metabolite in some microorganisms. The primary and most studied natural source is the rhizome of the medicinal orchid Gastrodia elata Blume.[2][3][4][5] Other notable plant sources include vanilla beans (Vanilla planifolia), Arcangelisia gusanlung, Bacopa monnieri, Populus laurifolia, Mesua, and Cistanche deserticola.[6][7][8] Additionally, 4-HBA has been identified as a metabolite in the bacterium Escherichia coli and can be produced from p-cresol by the microorganism Pseudomonas putida.[6]

Quantitative Data on this compound in Natural Sources

The concentration of 4-HBA can vary significantly depending on the species, the part of the plant, geographical origin, and processing methods. The following tables summarize the available quantitative data for the most well-documented sources.

| Plant Source | Plant Part | Concentration (% w/w) | Analytical Method | Reference |

| Gastrodia elata Blume | Rhizome | 0.03% | GC-MS | [9] |

| Gastrodia elata Blume | Rhizome | 0.748% to 1.120% (as total gastrodigenin) | HPLC-FLD | [6] |

| Vanilla planifolia Andrews | Cured Beans | Present, but not quantified in this study | HPLC-DAD | [1] |

Biosynthesis of this compound

The biosynthetic pathways leading to this compound have been elucidated in both plants and microorganisms.

In Plants: The Phenylpropanoid Pathway

In plants, 4-HBA is synthesized via the phenylpropanoid pathway, starting from the aromatic amino acid L-phenylalanine. This pathway is a major route for the production of a wide variety of phenolic compounds in plants.

The key enzymatic steps are as follows:

-

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

The subsequent steps involve the reduction of the carboxyl group of the p-coumaroyl-CoA side chain. While the exact enzyme sequence can vary between species, it generally involves a cinnamoyl-CoA reductase (CCR) to form 4-hydroxycinnamaldehyde, followed by a cinnamyl alcohol dehydrogenase (CAD) or a similar reductase to yield p-coumaryl alcohol. A final step would then convert p-coumaryl alcohol to this compound, though this specific enzymatic step is less well-characterized. An alternative proposed route involves the direct reduction of 4-hydroxybenzoic acid.

In Escherichia coli: A Metabolite of Thiamine Biosynthesis

In E. coli, this compound is a cleavage product generated during the biosynthesis of the thiazole moiety of thiamine (Vitamin B1) from L-tyrosine.[2] Metabolic engineering approaches have successfully utilized this pathway for the microbial production of 4-HBA.[1][10]

The engineered pathway involves the introduction of three key genes:

-

thiH : Encodes a tyrosine lyase that cleaves L-tyrosine.

-

pchF and pchC : These genes are involved in the subsequent conversion steps leading to this compound.

Experimental Protocols

General Protocol for Extraction of Phenolic Compounds from Plant Material

This protocol provides a general framework for the solvent extraction of phenolic compounds, including 4-HBA, from dried plant material. Optimization of solvent composition, temperature, and extraction time may be required for different plant matrices.

1. Sample Preparation:

- Air-dry or freeze-dry the plant material to a constant weight.

- Grind the dried material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

- Weigh a known amount of the powdered plant material (e.g., 10 g).

- Suspend the powder in a suitable solvent system. Common solvents for phenolic compounds include methanol, ethanol, acetone, and their aqueous mixtures (e.g., 80% methanol in water).[1] The solid-to-liquid ratio typically ranges from 1:10 to 1:50 (w/v).

- Perform the extraction using one of the following methods:

- Maceration: Stir the suspension at room temperature for a prolonged period (e.g., 24-48 hours).

- Ultrasonication: Place the suspension in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes).

- Reflux Extraction: Heat the suspension under reflux for a defined period (e.g., 1-2 hours). Note that this method may not be suitable for thermolabile compounds.

3. Filtration and Concentration:

- Separate the extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation.

- Repeat the extraction process on the residue 2-3 times to ensure complete extraction.

- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

4. Sample Storage:

- Dry the concentrated extract completely (e.g., using a vacuum oven or freeze-dryer) and store it in a desiccator in the dark at 4°C until further analysis.

// Nodes

start [label="Dried Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"];

grind [label="Grinding", fillcolor="#F1F3F4", fontcolor="#202124"];

extract [label="Solvent Extraction\n(Maceration/Ultrasonication/Reflux)", fillcolor="#F1F3F4", fontcolor="#202124"];

filter[label="Filtration / Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"];

concentrate [label="Concentration\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"];

dry [label="Drying\n(Freeze-drying/Vacuum Oven)", fillcolor="#F1F3F4", fontcolor="#202124"];

end [label="Crude Phenolic Extract", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges

start -> grind;

grind -> extract;

extract -> filter;

filter -> concentrate;

concentrate -> dry;

dry -> end;

}

General workflow for phenolic compound extraction.

Detailed Method for Quantification of this compound in Gastrodia elata by GC-MS

This protocol is adapted froma study on the simultaneous determination of active constituents in Gastrodia elata.

[9]

1. Extraction:

* Grind 10 g of dried G. elata rhizome.

* Extract with 100 mL of 80% aqueous ethanol by refluxing on a water bath at 80°C for 1 hour.

* Follow with ultrasonication for 10 minutes.

* Repeat the extraction three times.

* Filter the combined extracts through Whatman No. 1 filter paper.

* Evaporate the filtrate to dryness at 50°C using a vacuum rotary evaporator.

2. Derivatization (Acetylation):

* To the dried extract, add a 1:1 mixture of acetic anhydride and pyridine.

* Heat the mixture at 90°C for 2 hours.

* Evaporate the reagents to dryness under a stream of nitrogen.

* Dissolve the residue in a known volume of methanol for GC-MS analysis.

3. GC-MS Analysis:

* GC System: Agilent 6890 Gas Chromatograph (or equivalent).

* Column: HP-5 MS capillary column (30.0 m x 250 µm x 0.25 µm).

* Injector Temperature: 280°C.

* Oven Temperature Program:

* Initial temperature: 50°C.

* Ramp 1: to 200°C at 20°C/min.

* Ramp 2: to 220°C at 5°C/min.

* Ramp 3: to 280°C at 10°C/min.

* Hold at 280°C for 5 minutes.

* MS System: Agilent 5973 Mass Selective Detector (or equivalent).

* Source Temperature: 250°C.

* Electron Energy: 70 eV.

* Quantification: Based on the peak area of the acetylated this compound compared to a standard curve prepared with a 4-HBA standard.

Conclusion

This compound is a naturally occurring phenolic compound with significant therapeutic potential. Its primary natural source is the medicinal orchid Gastrodia elata, with notable presence in other plants like Vanilla planifolia. The biosynthesis of 4-HBA in plants proceeds through the well-established phenylpropanoid pathway, while in microorganisms, it can be derived from tyrosine. The provided experimental protocols offer a starting point for the extraction and quantification of this valuable compound from its natural sources, facilitating further research and development in the pharmaceutical and nutraceutical industries. Further investigation is warranted to quantify the 4-HBA content in less-studied sources and to fully elucidate the enzymatic steps in its biosynthesis across different plant species.

References

- 1. Course: Molécules d'intérêt fonctionnel | TELUM [telum.umc.edu.dz]

- 2. jfda-online.com [jfda-online.com]

- 3. "Chemical fingerprint and quantitative analysis of Cistanche deserticol" by Z.-Y. Yang, D.-Y. Lu et al. [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]

- 6. NIH 3D - this compound [3d.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of the Chemical Profiles and Antioxidant Activities of Different Parts of Cultivated Cistanche deserticola Using Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry and a 1,1-Diphenyl-2-picrylhydrazyl-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

4-Hydroxybenzyl alcohol chemical properties and structure

An In-depth Technical Guide to 4-Hydroxybenzyl Alcohol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and biological activities of this compound.

Chemical Structure and Identification

This compound, also known as p-hydroxybenzyl alcohol, is an organic compound with the chemical formula C₇H₈O₂. It consists of a benzyl alcohol scaffold substituted with a hydroxyl group at the para-position of the benzene ring.

DOT Script for Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₂ | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | White to cream crystalline powder | [1] |

| Melting Point | 114-122 °C | [1] |

| Boiling Point | 252 °C at 760 mmHg | [1] |

| Solubility | Soluble in water, ethanol, methanol, DMSO, and dioxane. | [1] |

| pKa | 9.82 (phenolic hydroxyl) | |

| LogP | 0.25 | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound typically shows signals corresponding to the aromatic protons, the methylene protons of the benzyl group, and the hydroxyl protons. The chemical shifts (δ) are generally observed in the following regions:

-

Aromatic protons (AA'BB' system): ~6.8-7.2 ppm

-

Methylene protons (-CH₂OH): ~4.5 ppm

-

Hydroxyl protons (-OH): Variable, depending on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key chemical shifts include:

-

Aromatic carbons: ~115-156 ppm

-

Methylene carbon (-CH₂OH): ~64 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the different functional groups present in the molecule:

-

O-H stretching (hydroxyl groups): Broad band around 3200-3600 cm⁻¹

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic ring): ~1500-1600 cm⁻¹

-

C-O stretching: ~1000-1250 cm⁻¹

Experimental Protocols

Synthesis of this compound from Phenol and Formaldehyde

This protocol describes a classical method for the synthesis of this compound.

Materials:

-

Phenol

-

10% Sodium hydroxide solution

-

40% Formaldehyde solution

-

Hydrochloric acid

-

Ether

-

Benzene

Procedure:

-

Dissolve 30 g of phenol in 150 ml of 10% sodium hydroxide solution in a suitable reaction vessel.[2]

-

Add 35 g of 40% formaldehyde solution to the mixture.[2]

-

Allow the reaction mixture to stand at room temperature for 6 days.[2]

-

Neutralize the reaction mixture with hydrochloric acid.[2]

-

Extract the product repeatedly with ether.[2]

-

Remove the ether by evaporation on a water bath.[2]

-

If unreacted phenol is present, it can be removed by steam distillation.[2]

-

The resulting mixture of ortho- and para-hydroxybenzyl alcohols is then treated with cold benzene. The para-isomer (this compound) is less soluble and will precipitate, allowing for its separation from the more soluble ortho-isomer.[2]

DOT Script for Synthesis Workflow:

References

Spectroscopic Profile of 4-Hydroxybenzyl Alcohol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxybenzyl alcohol, a key intermediate in various chemical syntheses and a compound of interest in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Spectrometer Frequency |

| 7.29 | d | 2H | Ar-H (ortho to CH₂OH) | D₂O | 500 MHz |

| 6.90 | d | 2H | Ar-H (ortho to OH) | D₂O | 500 MHz |

| 4.54 | s | 2H | -CH₂OH | D₂O | 500 MHz |

Note: The hydroxyl protons (-OH) are often not observed in D₂O due to deuterium exchange.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 157.85 | C-OH (aromatic) | D₂O |

| 134.90 | C-CH₂OH (aromatic) | D₂O |

| 132.29 | CH (aromatic, ortho to CH₂OH) | D₂O |

| 118.17 | CH (aromatic, ortho to OH) | D₂O |

| 66.27 | -CH₂OH | D₂O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | O-H stretch (phenolic and alcoholic) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1610, 1510, 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O stretch (phenolic) |

| 1010 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment | Ionization Method |

| 124 | 100 | [M]⁺ (Molecular Ion) | Electron Ionization (EI) |

| 107 | 40 | [M - OH]⁺ | EI |

| 95 | 94 | [M - CH₂OH]⁺ | EI |

| 77 | 94 | [C₆H₅]⁺ | EI |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, Chloroform-d - CDCl₃, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a standard 5 mm NMR tube. The concentration is adjusted to ensure adequate signal-to-noise ratio.

Data Acquisition:

-

¹H NMR: The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer. A standard single-pulse experiment is used with a 90° pulse angle. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio. The relaxation delay is set to be at least 5 times the longest T₁ relaxation time of the protons of interest.

-

¹³C NMR: The ¹³C NMR spectrum is acquired on the same spectrometer. A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal of carbon atoms. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm). A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

-

Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first dissolved in a volatile solvent and injected into a gas chromatograph. The components are separated in the GC column and then introduced into the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound. In the EI source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

A Comprehensive Technical Guide to the Biological Activities of 4-Hydroxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzyl alcohol (4-HBA), a phenolic compound found in various medicinal plants such as Gastrodia elata, has garnered significant scientific interest due to its diverse pharmacological properties.[1][2] This technical guide provides an in-depth overview of the multifaceted biological activities of 4-HBA, including its antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. This document details the mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for cited studies, and visualizes complex biological pathways and workflows.

Core Biological Activities of this compound

4-HBA exhibits a range of biological activities that are of therapeutic interest. These activities are attributed to its unique chemical structure, which allows it to interact with various biological targets and modulate key signaling pathways.

Antioxidant Activity

4-HBA is a potent antioxidant, capable of scavenging free radicals and protecting against oxidative stress-induced cellular damage.[3][4] Its antioxidant properties are fundamental to many of its other biological effects.

Mechanism of Action: The antioxidant activity of 4-HBA is primarily attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), superoxide, and hydroxyl radicals.[3] This action inhibits lipid peroxidation and protein oxidation, thereby preserving cellular integrity.[4]

Table 1: Quantitative Data on the Antioxidant Activity of this compound

| Assay Type | Model System | Key Findings | Reference |

| DPPH Radical Scavenging | In vitro | IC50: 63 µg/mL | [5] |

| ABTS Radical Scavenging | In vitro | Effective scavenging at 3.72 µg/mL (>75% inhibition) | [5] |

| Lipid Peroxidation Inhibition | Rat brain homogenate | Dose-dependent inhibition of iron-dependent lipid peroxidation | [3] |

| Protein Carbonyl Formation | Rat liver mitochondria | 68% inhibition at 25 µg/mL and 77% inhibition at 50 µg/mL | [5] |

Anti-inflammatory Activity

4-HBA demonstrates significant anti-inflammatory properties in various experimental models.[6][7]

Mechanism of Action: The anti-inflammatory effects of 4-HBA are mediated through the suppression of key inflammatory mediators. It inhibits the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS).[6][7] Furthermore, 4-HBA has been shown to reduce the activity of cyclooxygenase (COX), a key enzyme in the synthesis of prostaglandins.[8] It also diminishes the levels of reactive oxygen species (ROS) in macrophages.[6] Some evidence suggests that 4-HBA may also modulate the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.[9]

Table 2: Quantitative Data on the Anti-inflammatory Activity of this compound

| Assay Type | Model System | Treatment | Key Findings | Reference |

| Nitric Oxide (NO) Production | LPS-activated RAW 264.7 macrophages | 0.5 and 1 mM | Significant inhibition of NO production and iNOS expression | [10] |

| Carrageenan-induced Air Pouch | Rats | 1.5 and 4.5 mg/animal | Reduction in exudate volume and leukocyte infiltration | [10] |

| Acetic Acid-induced Writhing | Mice | 50 and 100 mg/kg | Inhibition of writhing response | [10] |

| Tumor Necrosis Factor-alpha (TNF-α) Production | LPS-activated RAW 264.7 macrophages | Not specified | Reduction in TNF-α production | [7] |

Neuroprotective Activity

4-HBA exhibits potent neuroprotective effects in models of cerebral ischemia and other neurological disorders.[5][11][12]

Mechanism of Action: The neuroprotective mechanisms of 4-HBA are multifaceted. It ameliorates ischemic injury by attenuating the apoptotic pathway, which involves increasing the expression of the anti-apoptotic protein Bcl-2 and inhibiting the activation of caspase-3.[11] A key pathway implicated in its neuroprotective action is the PI3K/Akt signaling pathway, which leads to the upregulation of the transcription factor nuclear factor E2-related factor 2 (Nrf2) and subsequent expression of antioxidant proteins like peroxiredoxin 6 (Prdx6) and protein disulfide isomerase (PDI).[12] 4-HBA also enhances the expression of NAD(P)H: quinone oxidoreductase 1 (NQO1), further contributing to its antioxidant effects in the brain.[5]

Table 3: Quantitative Data on the Neuroprotective Activity of this compound

| Assay Type | Model System | Treatment | Key Findings | Reference |

| Transient Focal Cerebral Ischemia (MCAO) | Rats | 50 mg/kg | Significant reduction in total (100.76 ± 2.90 mm³), cortical (64.91 ± 1.46 mm³), and sub-cortical (38.77 ± 2.78 mm³) infarct volumes | [11] |

| Transient Focal Cerebral Ischemia (MCAO) | Rats | 50 and 100 mg/kg | Significant reduction in cerebral infarct size and improved neurological symptoms | [5] |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Primary Astrocytes | 50, 100, 200 µmol/L | Markedly amplified cell survival rate, with the most significant improvement at 200 µmol/L | [13] |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | HT22 cells | 25, 50, 100, 200 µM | Increased cell survival rate compared to the OGD/R group, with the highest survival at 100 µM | [14] |

Anticancer and Anti-angiogenic Activity

4-HBA has demonstrated potential as an anticancer and anti-angiogenic agent.[13][15]

Mechanism of Action: The anticancer effects of 4-HBA are linked to its ability to induce apoptosis in tumor cells and inhibit angiogenesis.[8][13] It targets multiple mechanisms in the angiogenic process, including the reduction of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9) production, which are crucial for the formation of new blood vessels that supply tumors.[15] By inhibiting endothelial cell proliferation and migration, 4-HBA effectively suppresses tumor vascularization and growth.[8]

Table 4: Quantitative Data on the Anticancer and Anti-angiogenic Activity of this compound

| Assay Type | Model System | Treatment | Key Findings | Reference |

| Cell Viability (WST-1 assay) | CT26.WT colon carcinoma cells | 1-100 mM | Dose-dependent reduction in cell viability | [8] |

| Angiogenesis (CAM assay) | Chick Chorioallantoic Membrane | Not specified | Significant inhibition of angiogenesis | [6] |

| Tumor Growth and Vascularization | CT26.WT tumor spheroids in mouse dorsal skinfold chamber | Not specified | Inhibition of vascularization and growth of newly developing tumors | [13] |

| Cell Viability (MTT assay) | MCF-7 breast cancer cells | Not specified | Cytotoxic effect with an IC50 value of 2.5±0.50 μg/mL after 48 hours for a related compound. (Note: Specific IC50 for 4-HBA on MCF-7 not found in provided results, this is for a monobenzyltin compound) | [7] |

Signaling Pathways Modulated by this compound

The biological activities of 4-HBA are underpinned by its ability to modulate several key intracellular signaling pathways.

PI3K/Akt/Nrf2 Signaling Pathway in Neuroprotection

Caption: PI3K/Akt/Nrf2 pathway activation by 4-HBA leading to neuroprotection.

Anti-inflammatory Signaling Cascade

Caption: Inhibition of pro-inflammatory pathways by 4-HBA.

Anti-angiogenic Mechanism of Action

Caption: 4-HBA's inhibitory effects on key mediators of angiogenesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of 4-HBA.

Materials:

-

This compound (4-HBA)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectrophotometric grade)

-

Spectrophotometer

-

Cuvettes or 96-well microplate

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Protect the solution from light.[16]

-

Prepare a series of dilutions of 4-HBA in methanol.

-

In a cuvette or microplate well, mix a defined volume of the 4-HBA solution with a defined volume of the DPPH working solution.[16]

-

Prepare a blank sample containing methanol instead of the 4-HBA solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[16]

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[16]

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[5]

-

Plot the percentage of inhibition against the concentration of 4-HBA to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[5]

Anti-inflammatory Activity: Nitric Oxide (NO) Determination in LPS-Activated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of 4-HBA on NO production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Lipopolysaccharide (LPS)

-

This compound (4-HBA)

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.[13]

-

Pre-treat the cells with various concentrations of 4-HBA for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[17] Include a control group without LPS stimulation.

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.[17]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.[13]

-

Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite (a stable product of NO) in the samples.

Neuroprotection: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To evaluate the neuroprotective effect of 4-HBA in an in vivo model of ischemic stroke.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip

-

This compound (4-HBA)

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

-

Administer 4-HBA (e.g., 25 or 50 mg/kg, intraperitoneally) to the rats 30 minutes before inducing ischemia.[11]

-

Anesthetize the rat and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]

-

Ligate the ECA and temporarily clamp the CCA and ICA.

-

Introduce the nylon monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[1]

-

After a defined period of occlusion (e.g., 1 hour), withdraw the filament to allow reperfusion.[11]

-

Suture the incision and allow the animal to recover.

-

After a reperfusion period (e.g., 24 hours), euthanize the rat and harvest the brain.[11]

-

Slice the brain into coronal sections and stain with TTC to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

Experimental Workflow for Evaluating 4-HBA's Neuroprotective Effects

Caption: Workflow for assessing the neuroprotective effects of 4-HBA.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt/Nrf2 and the inhibition of pro-inflammatory and pro-angiogenic factors. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development of 4-HBA as a potential therapeutic agent for a variety of diseases. Future studies should focus on elucidating its detailed molecular interactions, optimizing its bioavailability, and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VEGF release by MMP-9 mediated heparan sulphate cleavage induces colorectal cancer angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound ameliorates cerebral injury in rats by antioxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Apoptosis related chemical | Mechanism | Concentration [selleckchem.com]

- 9. NF-kappaB activation mechanism of 4-hydroxyhexenal via NIK/IKK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effect of this compound against transient focal cerebral ischemia via anti-apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolomics-Based Study of the Protective Effect of this compound on Ischemic Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Neuroprotective Effects of 4-Hydroxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzyl alcohol (4-HBA), a phenolic compound predominantly found in the traditional Chinese medicinal herb Gastrodia elata, has garnered significant attention for its potent neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of 4-HBA's mechanisms of action in mitigating neuronal damage, particularly in the context of cerebral ischemia. We delve into the key signaling pathways modulated by 4-HBA, including the antioxidant Nrf2 pathway, the pro-survival PI3K/Akt pathway, and the mitochondrial quality control pathway involving SIRT1-mediated autophagy. This document summarizes key quantitative data from preclinical studies in structured tables for comparative analysis and offers detailed experimental protocols for the principal assays used to evaluate the neuroprotective efficacy of 4-HBA. Furthermore, visual representations of the core signaling pathways and experimental workflows are provided using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic brain injury is complex, involving a cascade of detrimental events including excitotoxicity, oxidative stress, inflammation, and apoptosis. Consequently, there is a critical need for the development of effective neuroprotective agents that can target these multifaceted injury mechanisms.

This compound (4-HBA) has emerged as a promising therapeutic candidate due to its ability to cross the blood-brain barrier and exert pleiotropic neuroprotective effects.[1][2] Preclinical studies, utilizing both in vivo models of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model, and in vitro models of ischemic conditions like oxygen-glucose deprivation/reperfusion (OGD/R), have consistently demonstrated the efficacy of 4-HBA in reducing neuronal death and improving neurological outcomes.[2][3] This guide aims to consolidate the existing scientific evidence on the neuroprotective effects of 4-HBA, providing a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Mechanisms of Neuroprotective Action

The neuroprotective effects of 4-HBA are attributed to its modulation of several key cellular pathways that are dysregulated during cerebral ischemia. These mechanisms collectively contribute to the reduction of oxidative stress, inhibition of apoptosis, and suppression of neuroinflammation.

Antioxidant Effects

A primary mechanism underlying 4-HBA's neuroprotection is its potent antioxidant activity. 4-HBA has been shown to upregulate the expression of several key antioxidant enzymes and proteins through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a battery of antioxidant genes.

Studies have demonstrated that 4-HBA treatment leads to increased expression of:

-

NAD(P)H: quinone oxidoreductase 1 (NQO1): A phase II detoxifying enzyme that catalyzes the two-electron reduction of quinones, thereby preventing the generation of reactive oxygen species (ROS).[5]

-

Peroxiredoxin 6 (Prdx6) and Protein Disulfide Isomerase (PDI): These proteins are crucial for cellular redox homeostasis and protein folding.[3][4]

The antioxidant activity of 4-HBA is further evidenced by its ability to increase the activity of superoxide dismutase (SOD), a key enzyme in the dismutation of superoxide radicals, and decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5][6]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a major contributor to neuronal loss following ischemic injury. 4-HBA has been shown to exert significant anti-apoptotic effects by modulating the expression of key proteins in the apoptotic cascade.[2] Specifically, 4-HBA treatment has been demonstrated to:

-

Increase the expression of B-cell lymphoma 2 (Bcl-2): Bcl-2 is an anti-apoptotic protein that inhibits the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[2]

-

Inhibit the activation of Caspase-3: Caspase-3 is a key executioner caspase that, once activated, cleaves a variety of cellular substrates, leading to the dismantling of the cell.[2]

By shifting the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, 4-HBA effectively attenuates the apoptotic signaling cascade and promotes neuronal survival.

Modulation of Signaling Pathways

The neuroprotective effects of 4-HBA are orchestrated through its influence on critical intracellular signaling pathways.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Activation of this pathway has been shown to be crucial for the neuroprotective effects of 4-HBA.[3] Studies have demonstrated that 4-HBA treatment leads to the phosphorylation and activation of Akt. Importantly, the neuroprotective effects of 4-HBA are abolished by the administration of PI3K inhibitors, confirming the essential role of this pathway.[3]

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a critical role in cellular stress resistance and longevity. Recent evidence suggests that 4-HBA exerts its neuroprotective effects by activating the SIRT1/mitochondrial autophagy (mitophagy) pathway.[7] Mitophagy is a selective form of autophagy that removes damaged mitochondria, thereby preventing the release of pro-apoptotic factors and reducing oxidative stress. 4-HBA treatment has been shown to increase the expression of SIRT1 and promote the clearance of damaged mitochondria. The neuroprotective effects of 4-HBA are diminished by SIRT1 inhibitors, highlighting the importance of this pathway.[7]

Anti-Neuroinflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, exacerbates neuronal damage following cerebral ischemia. 4-HBA has been shown to possess anti-inflammatory properties, contributing to its overall neuroprotective profile.[8] Studies have indicated that 4-HBA can reduce the production of pro-inflammatory mediators, although the precise molecular mechanisms are still under investigation.

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: In Vivo Efficacy of 4-HBA in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Parameter | Ischemia/Reperfusion Group | 4-HBA (50 mg/kg) + I/R Group | Reference |

| Total Infarct Volume (mm³) | 235.4 ± 25.7 | 100.76 ± 2.90 | [9] |

| Cortical Infarct Volume (mm³) | 145.8 ± 18.2 | 64.91 ± 1.46 | [9] |

| Sub-cortical Infarct Volume (mm³) | 89.6 ± 9.5 | 38.77 ± 2.78 | [9] |

| Neurological Deficit Score | 3.6 ± 0.5 | 1.8 ± 0.4 | [5] |

Table 2: In Vitro Efficacy of 4-HBA in an Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

| Parameter | OGD/R Group | 4-HBA (100 µM) + OGD/R Group | Reference |

| Cell Viability (%) | 48.2 ± 3.5 | 75.6 ± 4.1 | [2] |

| LDH Release (% of control) | 210.5 ± 15.8 | 135.2 ± 10.3 | [3] |

Table 3: Effect of 4-HBA on Oxidative Stress Markers

| Parameter | Ischemia/Reperfusion Group | 4-HBA (50 mg/kg) + I/R Group | Reference |

| SOD Activity (U/mg protein) | 25.3 ± 3.1 | 42.8 ± 4.5 | [5] |

| MDA Levels (nmol/mg protein) | 8.7 ± 0.9 | 4.2 ± 0.5 | [5] |

Table 4: Effect of 4-HBA on Apoptotic Protein Expression (Relative to β-actin)

| Protein | Ischemia/Reperfusion Group | 4-HBA (50 mg/kg) + I/R Group | Reference |

| Bcl-2 | 0.45 ± 0.05 | 0.82 ± 0.07 | [2] |

| Cleaved Caspase-3 | 1.25 ± 0.11 | 0.58 ± 0.06 | [2] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Key signaling pathways modulated by 4-HBA.

Caption: General experimental workflows.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 4-HBA's neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To induce focal cerebral ischemia to mimic stroke in vivo.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad

-

Surgical microscope

-

4-0 nylon monofilament suture with a rounded tip

-

Microvascular clips

-

Surgical instruments (scissors, forceps, etc.)

-

Laser Doppler flowmeter

Procedure:

-

Anesthetize the rat and maintain body temperature at 37°C using a heating pad.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Place a microvascular clip on the ICA.

-

Make a small incision in the ECA and insert the 4-0 nylon monofilament suture.

-

Advance the suture through the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.

-

After the desired duration of ischemia (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

-

Close the incision and allow the animal to recover.

-

Administer 4-HBA or vehicle at the designated time points (e.g., intraperitoneally before or after MCAO).

-

At the end of the experiment, assess neurological deficits, and sacrifice the animal for brain tissue analysis (e.g., TTC staining for infarct volume, immunohistochemistry, Western blotting).

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Neuronal Cell Culture

Objective: To simulate ischemic conditions in vitro.

Materials:

-

Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

-

Glucose-free DMEM

-

Hypoxia chamber (95% N₂, 5% CO₂)

-

Normal cell culture incubator (95% air, 5% CO₂)

-

4-HBA stock solution

Procedure:

-

Culture neuronal cells to the desired confluency.

-

Replace the normal culture medium with glucose-free DMEM.

-

Place the cells in a hypoxia chamber for the desired duration of OGD (e.g., 2-4 hours).

-

For reperfusion, replace the glucose-free DMEM with normal culture medium and return the cells to a normoxic incubator.

-

Treat cells with 4-HBA or vehicle at different time points (e.g., before, during, or after OGD).

-

After the desired reperfusion time, assess cell viability (e.g., MTT assay), cytotoxicity (e.g., LDH assay), and protein expression (e.g., Western blotting, immunocytochemistry).

Western Blotting

Objective: To quantify the expression levels of specific proteins.

Materials:

-

Brain tissue homogenates or cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Bcl-2, anti-cleaved Caspase-3, anti-SIRT1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Extract total protein from tissue or cells using RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC)

Objective: To visualize the localization and expression of proteins in brain tissue sections.

Materials:

-

Paraffin-embedded or frozen brain sections

-

Antigen retrieval solution (e.g., citrate buffer)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibodies

-

Biotinylated secondary antibodies

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Counterstain (e.g., hematoxylin)

-

Microscope

Procedure:

-

Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.

-

Perform antigen retrieval if necessary.

-

Block endogenous peroxidase activity with 3% H₂O₂.

-

Block non-specific binding sites with a blocking solution.

-

Incubate the sections with the primary antibody overnight at 4°C.

-

Wash and incubate with the biotinylated secondary antibody.

-

Wash and incubate with the ABC reagent.

-

Develop the signal with the DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections for microscopic examination.

TUNEL Assay

Objective: To detect apoptotic cells by labeling DNA strand breaks.

Materials:

-

Brain tissue sections or cultured cells

-

TUNEL assay kit (containing TdT enzyme and labeled dUTP)

-

Permeabilization solution (e.g., Triton X-100)

-

DAPI or other nuclear counterstain

-

Fluorescence microscope

Procedure:

-

Fix and permeabilize the cells or tissue sections.

-

Incubate the samples with the TdT reaction mixture according to the manufacturer's instructions.

-

Wash the samples to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI.

-

Mount the samples and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Conclusion

This compound demonstrates significant neuroprotective potential through a multi-pronged mechanism of action that includes potent antioxidant, anti-apoptotic, and anti-inflammatory effects. Its ability to modulate key signaling pathways such as the Nrf2, PI3K/Akt, and SIRT1/mitophagy pathways underscores its promise as a therapeutic agent for ischemic stroke and potentially other neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of 4-HBA as a clinically viable neuroprotective drug. Future studies should focus on elucidating the finer details of its molecular interactions, optimizing its therapeutic window, and evaluating its efficacy in more complex preclinical models to pave the way for successful clinical translation.

References

- 1. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound ameliorates cerebral injury in rats by antioxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. P‑hydroxybenzyl alcohol ameliorates neuronal cerebral ischemia‑reperfusion injury by activating mitochondrial autophagy through SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound derivatives and their sedative–hypnotic activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01972J [pubs.rsc.org]

- 9. Oxygen-glucose deprivation and reperfusion (OGD/R) procedure [bio-protocol.org]

The Multifaceted Role of 4-Hydroxybenzyl Alcohol as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzyl alcohol (4-HBA), a phenolic compound with the chemical formula C₇H₈O₂, is a naturally occurring metabolite found in a variety of plant species. It is particularly abundant in the orchid Gastrodia elata, a plant with a long history of use in traditional medicine.[1][2][3] Beyond its well-documented pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects, 4-HBA plays a significant role within the plant itself, contributing to defense mechanisms and potentially influencing growth and development. This technical guide provides an in-depth exploration of 4-HBA's function as a plant metabolite, detailing its biosynthesis, physiological roles, and the experimental methodologies used for its study.

Biosynthesis of this compound

This compound is a derivative of the aromatic amino acid tyrosine. The biosynthetic pathway involves the cleavage of a side chain from tyrosine, leading to the formation of 4-HBA. This process is a key step in the biosynthesis of the thiazole moiety of thiamine (Vitamin B1) in some organisms. While the precise enzymatic steps in all plant species are not fully elucidated, the pathway generally proceeds from chorismate, a key intermediate in the shikimate pathway.

Quantitative Data on this compound

The concentration of this compound can vary significantly between plant species and even within different tissues of the same plant. The following tables summarize key quantitative data related to its presence and biological activities.

Table 1: Concentration of this compound in Gastrodia elata Tissues

| Tissue | Concentration (µg/g) | Reference |

| Seed Stem (May) | 2460.61 | [2] |

| Seed Stem (December) | 576.18 | [2] |

| New Tuber (June) | 495.39 | [2] |

| New Tuber (December) | 2352.11 | [2] |

Table 2: Bioactivity of this compound

| Activity | Metric | Value | Organism/Cell Line | Reference |

| Antioxidant | IC₅₀ (DPPH scavenging) | 63 µg/ml | - | [4] |

| Anti-inflammatory | IC₅₀ (Nitric Oxide Production Inhibition) | 0.5 - 1 mM | RAW 264.7 cells | [5] |

| Cytotoxicity | LD₅₀ | ~50 mM | eEND2 cells | [6] |

| Anti-angiogenic | Inhibition of vascularization | 200 mg/kg | Mice | [3] |

| Neuroprotection | Reduction in infarct volume | 50 mg/kg | Rats | [5] |

| Anxiolytic-like activity | Effective dose | 50 and 100 mg/kg | Mice | [5] |

Role as a Plant Metabolite

Plant Defense

This compound is implicated in the defense mechanisms of plants against herbivores and pathogens. As a phenolic compound, it can exhibit antimicrobial and insecticidal properties. Its synthesis is often induced in response to biotic stress, where it can act directly as a toxin or as a precursor to other defense-related compounds.

Allelopathy

Allelopathy is the process by which a plant releases chemicals that influence the growth and development of neighboring plants. 4-HBA has been shown to possess allelopathic properties, capable of inhibiting seed germination and seedling growth of competing plant species. This provides a competitive advantage to the plant producing it. For instance, studies have demonstrated that phenolic compounds, including those similar to 4-HBA, can delay seed germination.[7][8]

Growth and Development

Some studies suggest that phenolic compounds can influence plant growth and development. For example, 4-hydroxyphenethyl alcohol (a related compound) has been shown to stimulate seed germination and early seedling growth in barley.[9] While the direct role of 4-HBA in regulating the growth of its source plants is an area of ongoing research, its chemical structure suggests potential involvement in hormonal signaling pathways.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. Two of the most well-documented are the Nrf2 and PI3K/Akt pathways, which are central to the cellular stress response and survival.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophiles, such as 4-HBA, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to an enhanced antioxidant defense system.[10][11][12]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Activation of this pathway is initiated by various extracellular signals that lead to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt. This recruitment to the cell membrane allows for the phosphorylation and activation of Akt by other kinases like PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating growth. 4-HBA has been shown to activate this pathway, contributing to its neuroprotective effects.[1][13][14][15][16]

Experimental Protocols

Extraction and Quantification of this compound from Plant Material

Objective: To extract and quantify the amount of 4-HBA in plant tissues.

Methodology: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of 4-HBA.

Protocol:

-

Sample Preparation:

-

Freeze-dry the plant material (e.g., tubers, stems) and grind it into a fine powder.

-

Accurately weigh a specific amount of the powdered sample (e.g., 1 g).

-

-

Extraction:

-

Add a defined volume of a suitable solvent, such as 50% methanol or 70% ethanol, to the powdered sample.[17]

-

Sonciate the mixture for a specified time (e.g., 30 minutes) to ensure efficient extraction.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant. Repeat the extraction process on the pellet to maximize yield.

-

Combine the supernatants and filter through a 0.45 µm filter before HPLC analysis.

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.[17][18]

-

Mobile Phase: A gradient of methanol and water is often employed.[17]

-

Detection: UV detection at a wavelength of 270 nm is suitable for 4-HBA.[17]

-

Quantification: A standard curve is generated using known concentrations of a pure 4-HBA standard. The concentration in the plant extract is then determined by comparing its peak area to the standard curve.

-

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To determine the antioxidant capacity of 4-HBA.

Protocol:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of 4-HBA in a suitable solvent.

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add different concentrations of the 4-HBA solution to the wells. A control well should contain only the solvent and DPPH.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value, the concentration of 4-HBA that scavenges 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.[4]

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Air Pouch Model)

Objective: To evaluate the anti-inflammatory effects of 4-HBA in a living organism.

Protocol:

-

Animal Model: Use a suitable animal model, such as rats.

-

Air Pouch Creation: Inject a specific volume of sterile air subcutaneously on the back of the rats to form an air pouch.

-

Drug Administration: Administer 4-HBA (e.g., 1.5 and 4.5 mg/animal) or a vehicle control to the rats, typically via intraperitoneal injection.[5]

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the air pouch to induce an inflammatory response.

-

Sample Collection: After a set period of inflammation (e.g., 6 hours), euthanize the animals and carefully collect the exudate from the air pouch.

-

Analysis:

-

Measure the volume of the collected exudate.

-

Perform a leukocyte count on the exudate to determine the extent of immune cell infiltration.

-

-

A significant reduction in exudate volume and leukocyte count in the 4-HBA treated group compared to the control group indicates anti-inflammatory activity.

Conclusion

This compound is a plant metabolite of considerable interest, not only for its potential therapeutic applications but also for its integral role in plant physiology. Its functions in plant defense and allelopathy highlight its ecological significance. The modulation of critical signaling pathways such as Nrf2 and PI3K/Akt provides a molecular basis for its observed biological effects. The experimental protocols detailed in this guide offer a framework for the continued investigation of this versatile compound. Further research into the precise molecular mechanisms of 4-HBA in plants will undoubtedly uncover new facets of its function and may lead to novel applications in agriculture and medicine.

References

- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. caymanchem.com [caymanchem.com]

- 6. In vitro and in vivo evaluation of the anti-angiogenic actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. mdpi.com [mdpi.com]

- 9. pjoes.com [pjoes.com]

- 10. p-Hydroxybenzyl Alcohol Prevents Brain Injury and Behavioral Impairment by Activating Nrf2, PDI, and Neurotrophic Factor Genes in a Rat Model of Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P- Hydroxybenzyl Alcohol Alleviates Oxidative Stress in a Nonalcoholic Fatty Liver Disease Larval Zebrafish Model and a BRL-3A Hepatocyte Via the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Para-Hydroxybenzyl Alcohol Delays the Progression of Neurodegenerative Diseases in Models of Caenorhabditis elegans through Activating Multiple Cellular Protective Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 16. cusabio.com [cusabio.com]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. Method development and validation for the high-performance liquid chromatography assay of gastrodin in water extracts from different sources of Gastrodia elata Blume - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxybenzyl Alcohol: Discovery, History, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals

Abstract